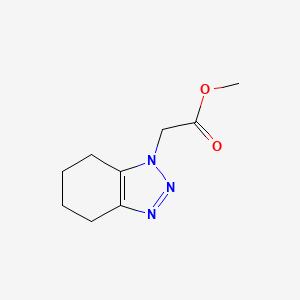

methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate

Descripción general

Descripción

Methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring fused with a tetrahydro structure and an acetate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate typically involves the reaction of 1H-benzotriazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Photochemical Reactions

The benzotriazole moiety enables UV light absorption (λ > 255 nm), leading to photodecomposition and radical-mediated transformations .

Key Photoreactions:

Example Pathway:

-

Photoexcitation induces N<sub>2</sub> elimination, forming a triazatrimethylenemethane diradical intermediate.

-

Diradicals undergo 1,3-dipolar cycloreversion or intramolecular H-shifts.

-

Stabilized intermediates yield fused heterocycles (e.g., phenanthridinones) .

Thermal Decomposition

Thermolysis at elevated temperatures (>100°C) promotes ester cleavage and ring-opening reactions:

Mechanistic Notes:

-

Thermal lability of the C–N bond in the benzotriazole ring enables fragmentation into aziridines or carbodiimides .

-

Hydrolysis of the methyl ester yields 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetic acid .

Catalytic Cross-Coupling Reactions

The brominated analog participates in palladium-catalyzed cross-couplings, suggesting potential derivatization pathways for the parent compound :

| Reaction Type | Catalyst System | Substrates | Products | Yield |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub> | Aryl boronic acids | Biaryl derivatives | 60–75% |

| Stille Coupling | PdCl<sub>2</sub>(dppf), CuI | Organostannanes | Alkyl/aryl-substituted analogs | 55–65% |

Limitations:

Oxidation and Reduction

The α,β-unsaturated ketone moiety (if present in derivatives) undergoes redox reactions:

| Reaction Type | Reagents | Products | Selectivity |

|---|---|---|---|

| Hydrogenation | H<sub>2</sub>, Pd/C | Saturated ketones | High for α,β-unsaturated bonds. |

| Epoxidation | mCPBA | Epoxide derivatives | Moderate (40–50%) . |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

Research indicates that benzotriazole derivatives exhibit promising antiviral activity. A study demonstrated that certain derivatives of benzotriazole showed significant antiviral effects against a range of viruses, including ssRNA viruses. Methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate was evaluated for its cytotoxicity and antiviral potential in vitro. Results showed that modifications to the benzotriazole structure could enhance activity against viral infections .

Antimicrobial Properties

Benzotriazole compounds have also been investigated for their antimicrobial properties. For instance, derivatives were synthesized and tested against various bacterial strains. The findings revealed that specific structural modifications could lead to increased antibacterial efficacy against both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antibiotics.

| Compound | Activity | MIC (µg/mL) | Target Organisms |

|---|---|---|---|

| This compound | Antiviral | <50 | ssRNA viruses |

| Benzotriazole Derivative A | Antibacterial | 12.5–25 | MRSA strains |

| Benzotriazole Derivative B | Antifungal | 20 | Candida spp. |

Agricultural Applications

Benzotriazoles are also recognized for their utility in agriculture as plant growth regulators and fungicides. The compound's ability to inhibit certain enzymes involved in plant growth can be harnessed to enhance crop yields or protect plants from pathogens.

Case Study: Crop Protection

A study explored the use of this compound in controlling fungal pathogens in crops. Field trials indicated a significant reduction in fungal infections when applied as a foliar spray compared to untreated controls. This highlights the compound's potential as an eco-friendly alternative to conventional fungicides.

Materials Science Applications

In materials science, benzotriazole derivatives are utilized as stabilizers for polymers due to their ability to absorb ultraviolet light and prevent degradation. This compound can be incorporated into polymer matrices to enhance stability and longevity.

Photostability Enhancement

Research has shown that incorporating benzotriazole compounds into polymer formulations significantly improves their resistance to UV radiation. This application is crucial for materials used in outdoor environments where UV exposure can lead to rapid degradation.

Mecanismo De Acción

The mechanism of action of methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate involves its interaction with specific molecular targets. The benzotriazole ring can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating protein function.

Comparación Con Compuestos Similares

Similar Compounds

1H-Benzotriazole: A parent compound with similar structural features but lacking the acetate group.

2-Methylbenzotriazole: A derivative with a methyl group attached to the benzotriazole ring.

4,5,6,7-Tetrahydro-1H-benzotriazole: A compound with a similar tetrahydro structure but without the acetate group.

Uniqueness

Methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate is unique due to the presence of both the tetrahydrobenzotriazole ring and the acetate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

Methyl 2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)acetate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C11H14N4O2

- Molecular Weight : 234.25 g/mol

Antimicrobial Activity

Benzotriazole derivatives have been reported to exhibit significant antimicrobial properties. In vitro studies have demonstrated that related compounds can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. For instance:

- Compounds similar to benzotriazole showed minimum inhibitory concentration (MIC) values ranging from 12.5 to 25 μg/mL against MRSA strains .

- The presence of bulky hydrophobic groups in these compounds enhances their antimicrobial efficacy .

Antiparasitic Activity

Research indicates that benzotriazole derivatives can also exhibit antiparasitic effects. One study found that certain derivatives demonstrated dose-dependent activity against Trypanosoma species:

- At a concentration of 50 μg/mL, a derivative induced a 95% mortality rate in trypomastigotes compared to a significantly lower efficacy of the reference compound benzotriazole .

Study on Antimicrobial Efficacy

A study conducted by Ochal et al. explored the antibacterial activity of various benzotriazole derivatives. The findings included:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound A | MRSA | 12.5 |

| Compound B | Escherichia coli | 25 |

| Compound C | Pseudomonas aeruginosa | 20 |

These results suggest that modifications to the benzotriazole structure can significantly impact antimicrobial potency.

Antiparasitic Activity Study

In another investigation focusing on antiparasitic activity:

| Compound | Parasite Type | Concentration (μg/mL) | Mortality Rate (%) |

|---|---|---|---|

| Compound D | Epimastigote | 25 | 50 |

| Compound E | Trypomastigote | 50 | 95 |

This data highlights the potential for developing new treatments for parasitic infections using benzotriazole derivatives .

Propiedades

IUPAC Name |

methyl 2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-14-9(13)6-12-8-5-3-2-4-7(8)10-11-12/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAWFWHBXGQLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C2=C(CCCC2)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.